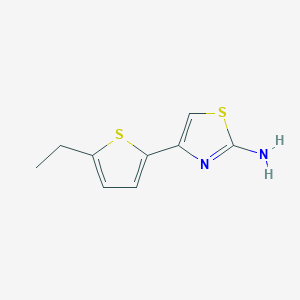

4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZHXUUINWLKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

Executive Summary and Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development programs are built.[1][] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic potential.[1][3] This guide provides a comprehensive technical overview of this compound, a heterocyclic compound featuring the pharmacologically significant aminothiazole and thiophene scaffolds.[4] Thiazole derivatives are of great interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4]

This document is structured to serve as a practical and theoretical resource for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data reporting to explore the causal relationships between the molecule's structure and its properties. Furthermore, we will provide robust, field-proven experimental protocols for the empirical determination of key parameters, alongside an examination of modern computational prediction methods that accelerate discovery timelines.

Molecular Identity and Structural Analysis

The first step in any physicochemical assessment is to establish the molecule's fundamental identity and analyze the structural features that will dictate its behavior.

Table 1: Core Molecular Identifiers

| Parameter | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 524932-70-5 | [5][6][7] |

| Molecular Formula | C₉H₁₀N₂S₂ | [5][6][8] |

| Molecular Weight | 210.32 g/mol | [5][6][8] |

| Canonical SMILES | CCC1=CC=C(S1)C2=CSC(=N2)N | N/A |

The structure of this compound is a composite of two key heterocyclic systems. The 2-aminothiazole ring provides a basic nitrogen center, crucial for salt formation and hydrogen bonding, while the 5-ethylthiophene moiety contributes to the molecule's overall lipophilicity and potential for specific receptor interactions. The ethyl group, in particular, increases the nonpolar surface area compared to an unsubstituted thiophene. The interplay between the basic amine and the lipophilic body of the molecule is the central theme governing its solubility, permeability, and ionization state.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or logarithmic acid dissociation constant, is arguably the most critical physicochemical parameter for a compound containing an ionizable group.[9] It dictates the extent of ionization at a given pH, which directly influences solubility, membrane permeability, and the nature of interactions with biological targets.[][9] For this compound, the primary basic center is the exocyclic amine of the 2-aminothiazole ring.

Computational Prediction of pKa

In early-stage discovery, before sufficient material is synthesized for experimental work, computational methods provide a rapid and valuable estimation of pKa.[10] Quantitative Structure-Property Relationship (QSPR) models and quantum mechanical approaches are the most common.[9][10] These tools analyze the molecule's structure, electron distribution, and solvent interactions to predict the energy of protonation/deprotonation.[10]

Caption: Workflow for in silico pKa prediction.

Experimental Protocol: UV-Metric pKa Determination

This method is highly efficient for chromophoric molecules where the ionized and neutral species exhibit different UV-Vis absorption spectra. The causality is straightforward: as the pH of the solution is titrated, the equilibrium between the protonated and neutral forms of the amine shifts, causing a predictable change in the absorbance spectrum. The inflection point of the sigmoid curve of absorbance vs. pH corresponds to the pKa.[11]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO). The use of a co-solvent is necessary due to the expected low aqueous solubility.

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Ensure constant ionic strength (e.g., 0.15 M KCl) across all buffers to maintain consistent activity coefficients.[12]

-

Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the compound's stock solution to each well. Then, add the series of buffers to each well to achieve a final compound concentration of ~50-100 µM. The final percentage of the organic co-solvent should be kept low and constant (e.g., <1%) to minimize its effect on the pKa.

-

Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate reader.

-

Data Analysis: Identify wavelengths with the largest absorbance change as a function of pH. Plot absorbance at these wavelengths against the measured pH of each buffer.

-

pKa Calculation: Fit the data to a sigmoidal curve (e.g., using the Boltzmann equation). The pH at the inflection point of the curve is the experimental pKa.[11]

Solubility Profile: A Gatekeeper for Bioavailability

Aqueous solubility is a critical hurdle for many drug candidates.[13] Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[14][15] Given its largely aromatic structure and ethyl group, this compound is predicted to have low intrinsic aqueous solubility. However, as a basic compound, its solubility will be highly dependent on pH, increasing significantly at pH values below its pKa due to the formation of the more soluble protonated salt.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[16][17] It measures the saturation concentration of a compound in a solvent after a prolonged equilibration period, ensuring a stable solid-state form is in equilibrium with the solution.[13]

Protocol:

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[17] The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[14][17] Preliminary experiments can determine the necessary equilibration time.[17]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PVDF) is recommended.[16]

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted samples using a validated analytical method, typically HPLC-UV, against a standard curve.

-

Solubility Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the solubility at each pH.

Sources

- 1. researchgate.net [researchgate.net]

- 3. [PDF] Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals | Semantic Scholar [semanticscholar.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. 524932-70-5|4-(5-Ethylthiophen-2-yl)thiazol-2-amine|BLD Pharm [bldpharm.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Spectral Analysis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine, a molecule incorporating both thiophene and aminothiazole moieties, represents a scaffold of significant interest due to the diverse biological activities associated with these rings.[1] This guide provides a comprehensive, in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. By integrating predictive data with established principles, this document serves as a practical reference for scientists engaged in the synthesis and analysis of complex organic molecules.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's architecture. The structure of this compound is presented below with a systematic numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

The analytical workflow combines data from multiple spectroscopic techniques to build a self-validating picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For a compound like this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic as its polarity aids in dissolving the compound and its ability to form hydrogen bonds allows for the observation of exchangeable protons like those on the amine group.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for chemical shift calibration.

-

Data Acquisition:

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 16-32 scans are sufficient.[2]

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a good signal-to-noise ratio.[2]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal using appropriate software.

¹H NMR Spectral Interpretation (Predicted)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~7.20 | s | 2H | -NH₂ (C2) | Broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and temperature. |

| ~7.15 | d, J ≈ 3.8 Hz | 1H | H -3' | Thiophene proton adjacent to the thiazole ring. Deshielded by the aromatic system. Coupled to H-4'.[4][5] |

| ~6.95 | d, J ≈ 3.8 Hz | 1H | H -4' | Thiophene proton coupled to H-3'. Its exact shift is influenced by the ethyl group.[6] |

| ~6.80 | s | 1H | H -5 | Thiazole ring proton. Appears as a singlet as it has no adjacent protons. Its chemical shift is characteristic of 2-aminothiazole systems.[7] |

| ~2.80 | q, J ≈ 7.5 Hz | 2H | -CH₂ -CH₃ (C6') | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |

| ~1.25 | t, J ≈ 7.5 Hz | 3H | -CH₂-CH₃ (C7') | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~168.5 | C 2 | Carbon bearing the amino group in the thiazole ring. Highly deshielded due to its attachment to two nitrogen atoms.[8] |

| ~145.0 | C 4 | Thiazole carbon attached to the thiophene ring. |

| ~142.0 | C 5' | Thiophene carbon bearing the ethyl group. |

| ~135.0 | C 2' | Thiophene carbon attached to the thiazole ring. |

| ~128.0 | C 4' | Thiophene C-H carbon. Chemical shifts for thiophene carbons typically appear in this region.[6][9] |

| ~124.0 | C 3' | Thiophene C-H carbon.[2] |

| ~105.0 | C 5 | Thiazole C-H carbon. Shielded relative to the other aromatic carbons.[8] |

| ~23.0 | C 6' (-CH₂ -) | Ethyl group methylene carbon. |

| ~15.0 | C 7' (-CH₃ ) | Ethyl group methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum will confirm the presence of key functional groups and the aromatic nature of the heterocyclic rings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400-3200 | Medium, Broad | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H (Thiazole & Thiophene)[10] |

| 2960-2850 | Medium | C-H stretch | Aliphatic C-H (Ethyl group) |

| ~1620 | Strong | C=N stretch | Thiazole ring vibration[10][11] |

| 1570-1470 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations[10] |

| ~1515 | Strong | N-H bend | Primary amine (-NH₂) scissoring[11] |

| 750-650 | Medium-Weak | C-S stretch | Thiazole and Thiophene ring C-S bonds[10] |

The combination of a broad N-H stretch, aromatic C-H stretches, and strong C=N/C=C absorptions provides a distinct fingerprint for the target molecule.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that is ideal for generating the intact molecular ion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

-

Tandem MS (MS/MS): To induce fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.[15]

MS Spectral Interpretation

-

Molecular Ion: The molecular weight of C₁₀H₁₁N₃S₂ is 237.04 g/mol . In positive ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z = 238.

-

Fragmentation Pattern: The stability of aromatic heterocyclic rings often dictates the fragmentation pathways.[16] The fragmentation is initiated by the cleavage of the weakest bonds or through rearrangements.[17]

Caption: Predicted major fragmentation pathways for this compound.

Key fragmentations would likely involve the loss of the ethyl group and cleavage at the bond connecting the two heterocyclic rings. The loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 223 (or loss of ethylene, 28 Da, from the protonated species to give m/z 210) is a probable pathway.

Integrated Spectral Analysis: A Cohesive Conclusion

No single technique provides the complete structural picture. The power of this analytical approach lies in the integration of all data:

-

MS establishes the molecular formula (via exact mass) and confirms the presence of the ethyl group through fragmentation.

-

IR confirms the presence of the amine (-NH₂) and the aromatic ring systems.

-

¹³C NMR confirms the carbon count (10 distinct signals) and the presence of both sp² (aromatic) and sp³ (aliphatic) carbons.

-

¹H NMR provides the final, detailed map, showing the specific proton environments and their connectivity, confirming the 2,5-disubstitution pattern on the thiophene ring and the 2,4-disubstitution on the thiazole ring.

Together, these spectroscopic methods provide a rigorous and self-validating confirmation of the structure of this compound, an essential step for any further research or development activities.

References

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available at: [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available at: [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. Available at: [Link]

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing. Available at: [Link]

-

Thiophene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Available at: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. Available at: [Link]

-

MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. Available at: [Link]

-

Supplementary Information. University of Würzburg. Available at: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. ResearchGate. Available at: [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Available at: [Link]

-

Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). ResearchGate. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

2-Aminobenzothiazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]

-

1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. Available at: [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Macromolecules. Available at: [Link]

Sources

- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 7. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 17. ugto.mx [ugto.mx]

An In-depth Technical Guide to 4-(5-Ethylthiophen-2-yl)thiazol-2-amine (CAS Number: 524932-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, thiazole and thiophene-containing scaffolds have garnered significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of 4-(5-ethylthiophen-2-yl)thiazol-2-amine, a molecule of interest in drug discovery and development. We will delve into its chemical structure, properties, a plausible synthetic route, and explore its potential as a modulator of key biological pathways, offering insights for researchers aiming to harness its therapeutic potential.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 524932-70-5 | [1][2] |

| Molecular Formula | C9H10N2S2 | [2] |

| Molecular Weight | 210.32 g/mol | [1][2] |

| IUPAC Name | 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine | N/A |

| Synonyms | 4-(5-Ethyl-2-Thienyl)-1,3-Thiazol-2-Amine | [2] |

| Physical Form | Solid | [3][4] |

| Purity | ≥95% | [2] |

| Safety | Irritant | [2] |

Molecular Structure and Elucidation

The chemical structure of 4-(5-ethylthiophen-2-yl)thiazol-2-amine comprises a central thiazole ring substituted at the 4-position with a 5-ethylthiophen-2-yl group and at the 2-position with an amino group.

Figure 1: Chemical structure of 4-(5-ethylthiophen-2-yl)thiazol-2-amine.

Structural elucidation of this molecule would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would reveal the chemical shifts and coupling constants of the protons on the ethyl group, the thiophene ring, and the thiazole ring, as well as the amine protons. 13C NMR would provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bonds of the amine group, as well as C-N, C=N, C-S, and aromatic C-H bonds.

Proposed Synthesis Pathway

Figure 2: Proposed synthetic workflow for 4-(5-ethylthiophen-2-yl)thiazol-2-ylamine.

Step-by-Step Experimental Protocol (Proposed)

-

Synthesis of 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (Intermediate):

-

To a solution of 1-(5-ethylthiophen-2-yl)ethan-1-one in a suitable solvent such as glacial acetic acid or diethyl ether, add a solution of bromine dropwise at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one. This intermediate may be used in the next step without further purification.

-

-

Synthesis of 4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine (Final Product):

-

To a solution of the crude 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one in ethanol, add thiourea.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(5-ethylthiophen-2-yl)thiazol-2-ylamine.

-

Potential Applications in Drug Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates. Thiophene rings are also prevalent in pharmacologically active compounds. The combination of these two heterocycles in 4-(5-ethylthiophen-2-yl)thiazol-2-amine suggests a high potential for biological activity. Based on the activities of structurally related molecules, this compound could be a promising starting point for the development of novel therapeutics in the following areas:

Anti-inflammatory Agents

Many thiazole and thiophene derivatives have been reported to exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

Figure 3: Potential mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.

Anticancer Agents

The 2-aminothiazole scaffold is a common feature in a variety of kinase inhibitors used in cancer therapy. Kinases are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Therefore, 4-(5-ethylthiophen-2-yl)thiazol-2-amine and its derivatives could be investigated as potential kinase inhibitors.

Proposed Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of 4-(5-ethylthiophen-2-yl)thiazol-2-amine, a series of in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assays

-

COX-1 and COX-2 Inhibition Assay:

-

Prepare a reaction mixture containing the respective COX isoenzyme, a chromogenic substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the absorbance change at a specific wavelength to determine the rate of the enzymatic reaction.

-

Calculate the IC50 value of the test compound for each isoenzyme.

-

-

5-LOX Inhibition Assay:

-

Prepare a reaction mixture containing 5-LOX from a suitable source (e.g., potato tubers or recombinant human enzyme), linoleic acid as the substrate, and the test compound at various concentrations.

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

-

Calculate the IC50 value of the test compound.

-

In Vitro Anticancer Assays

-

Cell Viability Assay (MTT or MTS):

-

Seed cancer cell lines of interest (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT or MTS reagent and incubate for a few hours.

-

Measure the absorbance to determine the percentage of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) value.

-

-

Kinase Inhibition Assays:

-

Based on structural similarity to known kinase inhibitors, select a panel of relevant kinases.

-

Perform in vitro kinase assays using purified recombinant kinases, a suitable substrate, and ATP.

-

Measure the kinase activity in the presence of varying concentrations of the test compound using methods such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

-

Determine the IC50 values for the inhibited kinases.

-

Safety and Handling

4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-(5-Ethylthiophen-2-yl)thiazol-2-amine is a promising heterocyclic compound with a chemical structure that suggests significant potential for biological activity. Its synthesis is achievable through established chemical methods, and its scaffold is present in numerous pharmacologically active molecules. The insights provided in this technical guide, from its fundamental properties to proposed avenues for biological investigation, are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into its anti-inflammatory and anticancer properties is warranted and could lead to the development of novel therapeutic agents.

References

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. [Link]

-

4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine, min 95%, 1 gram. Labsco. [Link]

-

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine. Matrix Scientific. [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 570407-10-2|4-(4-Chlorothiophen-2-yl)thiazol-2-amine|BLD Pharm [bldpharm.com]

- 4. 4-(4-Chlorothiophen-2-yl)thiazol-2-amine | 570407-10-2 [sigmaaldrich.com]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Thiazolamine,4-(5-ethyl-2-thienyl)-(9CI) | 524932-70-5 [chemicalbook.com]

Preliminary in-vitro studies of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the 2-aminothiazole and thiophene moieties represent "privileged scaffolds"—structural motifs that consistently appear in a wide range of biologically active compounds.[1][2][3][4] From anticancer and anti-inflammatory agents to potent kinase inhibitors, derivatives of these heterocycles have demonstrated significant therapeutic potential.[5][6][7][8] This guide focuses on a novel compound within this class: This compound .

The structural combination of an electron-rich thiophene ring, a versatile 2-aminothiazole core, and an ethyl substituent presents a unique chemical entity ripe for biological exploration. Drawing parallels from structurally similar compounds, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine which has shown promise in analgesia and inflammation modulation[9][10][11], we hypothesize that this novel molecule may possess significant pharmacological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a logical, robust, and mechanistically-driven strategy for the preliminary in-vitro evaluation of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Compound Profile and Structural Hypothesis

Before commencing any biological evaluation, a thorough understanding of the test article is paramount.

Compound: this compound CAS Number: 524932-70-5[12] Molecular Formula: C₉H₁₀N₂S₂[12] Molecular Weight: 210.32 g/mol [12]

Structural Features and Rationale for Biological Activity:

-

2-Aminothiazole Core: This scaffold is a cornerstone in drugs targeting kinases, microbes, and inflammatory pathways due to its ability to form key hydrogen bonds with biological targets.[1][2][5]

-

Thiophene Ring: As a bioisostere of the phenyl ring, it enhances molecular planarity and lipophilicity, often improving target engagement and cell permeability. Thiophene derivatives are noted for a wide array of biological activities.[4][13][14]

-

Ethyl Group at Position 5 of Thiophene: This small alkyl group can influence binding affinity and selectivity by interacting with hydrophobic pockets within a target protein, potentially offering an advantage over unsubstituted analogs.

Based on these features, our primary hypotheses are that the compound will exhibit cytotoxic activity against cancer cell lines and/or possess anti-inflammatory properties . A logical workflow is essential to test these hypotheses efficiently.

A Phased Approach to In-Vitro Evaluation

A successful preliminary study must first establish a foundational understanding of the compound's general biological impact before investing resources in deep mechanistic work. We propose a two-phased workflow.

Phase 1: Foundational Cytotoxicity Screening

The first critical step in drug discovery is to determine a compound's effect on cell viability.[15] A potent compound that kills cancer cells is promising, but if it kills healthy cells with equal potency, its therapeutic window is negligible. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[16][17]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[16]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HepG2 for liver) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.

-

-

Compound Treatment: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove old media from cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

-

Incubation: Incubate the plates for 48 hours.

-

Rationale: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation and viability.

-

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and use non-linear regression to calculate the IC₅₀ value.

Data Presentation and Interpretation

Data should be summarized in a table to facilitate comparison across cell lines. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells.

| Cell Line | Cell Type | Hypothetical IC₅₀ (µM) | Hypothetical Selectivity Index (SI) |

| MCF-7 | Breast Cancer | 8.5 | 5.3 |

| HepG2 | Liver Cancer | 12.2 | 3.7 |

| HEK293 | Normal Kidney | 45.1 | - |

A hypothetical SI > 2 is generally considered a good starting point for further investigation.

Phase 2: Mechanistic Elucidation

With foundational activity established, the next phase investigates the how. Based on our structural hypothesis, we will explore two primary mechanistic pathways: anticancer (kinase inhibition) and anti-inflammatory.

Anticancer Mechanism: Kinase Inhibition

Protein kinases are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of cancer.[19] Thiazole derivatives are well-documented kinase inhibitors, with specific activity reported against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt.[7][20][21][22]

4.1.1 Protocol: In-Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Commercially available kinase assay kits (e.g., ADP-Glo™) provide a robust platform for this analysis.

-

Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase enzyme (e.g., recombinant human VEGFR-2), its substrate peptide, and ATP.

-

Compound Addition: Add the test compound across a range of concentrations. Include a known inhibitor (e.g., Sorafenib) as a positive control and a vehicle-only control.[20]

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

-

Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) which terminates the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the newly generated ADP into a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.

-

Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

| Kinase Target | Hypothetical IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |

| VEGFR-2 | 0.15 | Sorafenib | 0.059[20] |

| Akt | 4.60 | Staurosporine | 0.008 |

Anti-inflammatory Mechanism: COX/LOX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Related thiophene-thiazole compounds have demonstrated potent and selective inhibition of COX-2.[9][10][11] Investigating this pathway is therefore a high-priority.

4.2.1 Protocol: In-Vitro COX/LOX Enzyme Inhibition Assay

Fluorometric or colorimetric inhibitor screening kits are commercially available for this purpose.

-

Enzyme Preparation: Reconstitute purified ovine COX-1, human recombinant COX-2, or soybean 5-LOX enzyme according to the manufacturer's protocol.

-

Reaction Setup: In a 96-well plate, add assay buffer, heme (for COX enzymes), and the respective enzyme.

-

Compound Addition: Add the test compound across a range of concentrations. Include selective inhibitors as positive controls (e.g., Aspirin for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).[10][11]

-

Substrate Addition: Initiate the reaction by adding arachidonic acid and a probe that fluoresces upon oxidation.

-

Data Acquisition: Measure the fluorescence kinetically over 5-10 minutes. The slope of the line represents the rate of enzyme activity.

-

Analysis: Calculate the percent inhibition of the reaction rate for each concentration and determine the IC₅₀ values.

| Enzyme Target | Hypothetical IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 35.2 | 117.3 |

| COX-2 | 0.30 | |

| 5-LOX | 25.8 |

Interpretation Note: A high COX-1/COX-2 selectivity index (>>10) is desirable, as selective COX-2 inhibition is associated with anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]

Future Directions and Conclusion

The preliminary in-vitro data gathered through this guided workflow will provide a robust foundation for decision-making.

-

If the compound shows high, selective cytotoxicity and potent kinase inhibition, future work should focus on apoptosis confirmation (e.g., Annexin V/PI staining)[16], cell cycle analysis, and subsequent evaluation in animal models of cancer.

-

If the compound demonstrates potent and selective COX-2 inhibition, the next steps would involve measuring its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages[6][23] and advancing to in-vivo models of inflammation, such as the carrageenan-induced paw edema model.[24][25]

This technical guide outlines a logical, multi-faceted approach to the initial characterization of this compound. By progressing from broad cytotoxicity screening to focused, hypothesis-driven mechanistic studies, researchers can efficiently and effectively determine the therapeutic potential of this novel chemical entity.

References

- The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide. Benchchem.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Available from: [Link]

- Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Research Journal of Pharmacy and Technology.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Available from: [Link]

-

Thiophene-Based Compounds. MDPI. Available from: [Link]

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Bioinorganic Chemistry and Applications.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.

- Cytotoxicity Assays. Life Science Applications.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

-

Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. PubMed. Available from: [Link]

-

Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Available from: [Link]

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

-

Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. Available from: [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. Available from: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. Available from: [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available from: [Link]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.

-

Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs. Taylor & Francis Online. Available from: [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. Available from: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. Available from: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Available from: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. Available from: [Link]

-

Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). ResearchGate. Available from: [Link]

- 4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine, min 95%, 1 gram. Thermo Fisher Scientific.

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available from: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 11. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. calpaclab.com [calpaclab.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 15. opentrons.com [opentrons.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

A Technical Guide to the Solubility and Stability Profiling of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

Abstract

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, offering a diverse chemical space for designing novel therapeutic agents.[1][2] The 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine moiety, incorporating both thiophene and aminothiazole scaffolds, represents a class of molecules with significant potential.[3][4] However, realizing this potential is contingent upon a thorough understanding of its fundamental physicochemical properties, primarily aqueous solubility and chemical stability. Poor solubility can severely hamper biological assays, limit oral bioavailability, and create significant formulation challenges, while instability can compromise a drug's safety, efficacy, and shelf-life.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. It details field-proven experimental protocols, explains the causality behind methodological choices, and is grounded in authoritative regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in suboptimal physicochemical properties.[7] For a molecule like this compound, its efficacy is not solely dependent on its interaction with a biological target but also on its ability to reach that target in a sufficient concentration. This is where solubility and stability become gatekeepers of success.

-

Solubility directly influences a compound's performance in a multitude of settings, including high-throughput screening, in vitro ADME assays, and formulation for in vivo studies.[8][9] Low aqueous solubility can lead to underestimated potency in biological assays and poor absorption from the gastrointestinal tract, ultimately reducing bioavailability.[6][9]

-

Stability determines the integrity of the active pharmaceutical ingredient (API) over time.[10] Degradation can lead to a loss of potency and, more critically, the formation of potentially toxic impurities.[5] Understanding a molecule's degradation pathways is essential for developing robust formulations, defining storage conditions, and ensuring patient safety.[11]

This document outlines a systematic approach to characterize these two critical attributes for this compound, providing both the "how" and the "why" for each experimental stage.

Compound Properties

A foundational step in any characterization is to collate the known molecular properties.

| Property | Value | Source |

| Chemical Name | 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-ylamine | - |

| Molecular Formula | C₉H₁₀N₂S₂ | [12][13][14] |

| Molecular Weight | 210.32 g/mol | [12][13][14] |

| CAS Number | 524932-70-5 | [12][14] |

Aqueous Solubility Profiling

Aqueous solubility can be assessed under two distinct conditions: kinetic and thermodynamic. The choice between them is dictated by the stage of drug development.[9] Kinetic solubility is ideal for rapid, early-stage screening, while thermodynamic solubility provides a more definitive, equilibrium-based value crucial for later-stage development and formulation.[6][8]

Differentiating Kinetic and Thermodynamic Solubility

-

Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from an aqueous solution that has been rapidly diluted from a high-concentration organic stock (typically DMSO).[9] This method is fast, requires minimal compound, and mimics the conditions of many in vitro biological assays, making it highly relevant for early discovery.[7][15][16]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[6] The measurement requires longer incubation times (often 24 hours or more) and is the gold standard for pre-formulation and understanding bioavailability.[17]

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol 1: Kinetic Solubility via Shake-Flask Method

This protocol is designed for rapid assessment and is well-suited for high-throughput formats.[16]

-

Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.[16]

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.[18]

-

Incubation Mixture: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of the PBS buffer in 1.5 mL microcentrifuge tubes. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 400 µM.[16]

-

Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at room temperature (25°C).[15][16]

-

Separation: After incubation, separate any precipitate by centrifuging the tubes at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.45 µm filter plate.[15][16]

-

Quantification: Carefully transfer the supernatant to a new tube. Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and PBS. Analyze the supernatant and standards via LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.[15][19]

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility, providing a more accurate value for formulation development.[20][17]

-

Sample Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial.[20]

-

Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., 0.1 M phosphate buffer at pH 7.4) to the vial. Rationale: Using the solid powder directly avoids the co-solvent effects of DMSO and allows a true equilibrium to be established between the solid and dissolved states.

-

Equilibration: Seal the vials and incubate in a thermomixer or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[6][20]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Filter the supernatant through a low-binding 0.22 µm syringe filter to remove all undissolved particles.[8] Critical Step: Ensure the filtration step does not introduce artifacts. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Quantification: Prepare a standard curve from a known concentration stock solution. Analyze the clear filtrate by a validated HPLC-UV or LC-MS method to determine the precise concentration of the dissolved compound.[6][17]

Anticipated Data Presentation

Solubility data should be reported clearly, specifying the method and conditions.

| Method | pH | Temperature (°C) | Incubation Time | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | 7.4 | 25 | 2 h | [Experimental Value] | [Calculated Value] |

| Thermodynamic | 5.0 | 37 | 24 h | [Experimental Value] | [Calculated Value] |

| Thermodynamic | 7.4 | 37 | 24 h | [Experimental Value] | [Calculated Value] |

Stability Assessment: A Phased Approach

Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10] The process begins with aggressive forced degradation studies and progresses to long-term studies under ICH-prescribed conditions.[21][22]

Phase 1: Forced Degradation (Stress Testing)

The primary purpose of forced degradation is to deliberately stress the compound to identify likely degradation products, establish degradation pathways, and validate the specificity of the analytical methods used for stability testing.[5][11][23] The goal is to achieve a target degradation of 5-20% of the active ingredient; over-stressing can lead to secondary degradation products not relevant to real-world storage conditions.[24][25]

Experimental Workflow for Forced Degradation

Caption: Systematic Workflow for Forced Degradation Studies.

Protocols for Forced Degradation Studies

A stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) capable of separating the parent compound from all potential degradants must be used for analysis.[26]

-

Acid & Base Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

For acid hydrolysis, mix the solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[24]

-

For base hydrolysis, mix with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[24]

-

Incubate samples at an elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 2, 4, 8, 24 hours).

-

At each time point, neutralize the aliquot before injection into the HPLC system.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add hydrogen peroxide to a final concentration of ~3%.[25]

-

Store the solution at room temperature, protected from light.

-

Analyze at appropriate time intervals (oxidation can be rapid, so shorter time points like 0.5, 1, 2, and 6 hours may be necessary).[24]

-

-

Thermal Degradation (Thermolysis):

-

Expose the solid compound to dry heat (e.g., 80°C).

-

Separately, expose a solution of the compound to the same temperature.

-

Analyze at set time points to assess both solid-state and solution stability.

-

-

Photostability Testing:

-

Following ICH Q1B guidelines, expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[27][28][29]

-

A parallel set of samples ("dark controls") should be wrapped in aluminum foil to shield them from light while being exposed to the same temperature and humidity conditions.[30]

-

Analyze the light-exposed and dark control samples to differentiate between light-induced and thermally-induced degradation.[30]

-

Anticipated Data Presentation

Results should be tabulated to compare the compound's lability under different stress conditions.

| Stress Condition | Time | % Assay of Parent Compound | % Degradation | No. of Degradants |

| Control | 24 h | 100% | 0% | 0 |

| 0.1 M HCl, 60°C | 24 h | [Value] | [Value] | [Value] |

| 0.1 M NaOH, 60°C | 24 h | [Value] | [Value] | [Value] |

| 3% H₂O₂, RT | 8 h | [Value] | [Value] | [Value] |

| Thermal (Solid), 80°C | 48 h | [Value] | [Value] | [Value] |

| Photolytic (ICH Q1B) | - | [Value] | [Value] | [Value] |

Phase 2: ICH Stability Studies (Long-Term & Accelerated)

Once the intrinsic stability is understood from forced degradation, formal stability studies are conducted on at least one batch of the drug substance.[21][27] These studies are designed to establish a re-test period or shelf life.[10]

-

Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated Stability: Testing is conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[21]

Significant changes in the accelerated study would trigger testing at an intermediate condition (e.g., 30°C / 65% RH).[21] These studies require a validated, stability-indicating analytical method and are a cornerstone of any regulatory submission.[22][31]

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in drug development. By employing the systematic approaches and protocols detailed in this guide—from rapid kinetic solubility screens to rigorous ICH-compliant stability trials—researchers can build a robust data package. This data will be instrumental in making informed decisions regarding lead candidate selection, guiding formulation development to enhance bioavailability, and ultimately ensuring the development of a safe, stable, and effective therapeutic product.

References

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from ICH Harmonised Tripartite Guideline.[27]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm.[18]

-

Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd.[21]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.[8]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine.[15]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH.[23]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA.[22]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from EMA.[31]

-

SGS. (n.d.). Photostability. Retrieved from SGS.[28]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from protocols.io.[20]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io.[16]

-

Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from Slideshare.[32]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from Q1 Scientific.[29]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from ACD/Labs.[5]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from ICH.[10]

-

Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Retrieved from Sampled.[30]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex.[17]

-

YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from YouTube.[33]

-

Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Veeprho.[24]

-

Pharmaceutical Technology. (2015). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from Pharmaceutical Technology.[25]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec.[6]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro.[19]

-

SGS USA. (n.d.). Forced Degradation Testing. Retrieved from SGS USA.[11]

-

Pharmaffiliates. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from Pharmaffiliates.[7]

-

Labsolu. (n.d.). 4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine. Retrieved from Labsolu.[12]

-

ChemicalBook. (n.d.). 4-(5-ETHYL-THIOPHEN-2-YL)-THIAZOL-2-YLAMINE Product Description. Retrieved from ChemicalBook.[13]

-

Biosynth. (n.d.). 4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine, min 95%, 1 gram. Retrieved from Biosynth.[14]

-

Vitaku, E., et al. (2014). Heterocycles in Medicinal Chemistry. NIH.[1]

-

WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from WuXi AppTec.[9]

-

PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Retrieved from PubChem.[34]

-

Santa Cruz Biotechnology. (n.d.). 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine. Retrieved from SCBT.[35]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from MDPI.[2]

-

ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). Retrieved from ResearchGate.[36]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from MDPI.[3]

-

Frontiers. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from Frontiers.[37]

-

PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from NIH.[38]

-

Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from Acta Chimica Slovenica.[4]

-

ResearchGate. (2020). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from ResearchGate.[26]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. evotec.com [evotec.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. Forced Degradation Testing | SGS USA [sgs.com]

- 12. labsolu.ca [labsolu.ca]

- 13. 4-(5-ETHYL-THIOPHEN-2-YL)-THIAZOL-2-YLAMINE [chemicalbook.com]

- 14. calpaclab.com [calpaclab.com]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. scribd.com [scribd.com]

- 22. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. resolvemass.ca [resolvemass.ca]

- 25. pharmtech.com [pharmtech.com]

- 26. researchgate.net [researchgate.net]

- 27. database.ich.org [database.ich.org]

- 28. Photostability | SGS [sgs.com]

- 29. q1scientific.com [q1scientific.com]

- 30. 3 Important Photostability Testing Factors [sampled.com]

- 31. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 32. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 33. youtube.com [youtube.com]

- 34. 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. scbt.com [scbt.com]

- 36. researchgate.net [researchgate.net]

- 37. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 38. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory synthesis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine protocol

An Application Note and Protocol for the Laboratory Synthesis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory synthesis of this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] This protocol outlines a robust two-step synthetic route commencing with the preparation of a key α-haloketone intermediate, followed by the classic Hantzsch thiazole synthesis.[3][4] The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. All protocols are designed to be self-validating through clear characterization checkpoints.

Introduction and Strategic Overview

The 1,3-thiazole ring system is a cornerstone of many therapeutic agents, valued for its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] The target molecule, this compound, combines this potent thiazole core with a substituted thiophene moiety, another heterocycle of significant pharmacological interest.[6]

Our synthetic strategy is centered around the Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring.[4][7] This approach involves the cyclocondensation of an α-haloketone with a thioamide. In this specific application, thiourea serves as the thioamide component to furnish the 2-amino substitution.

The synthesis is logically divided into two primary stages:

-

Synthesis of the α-Haloketone Intermediate: Preparation of 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one. This key intermediate is not commonly available commercially and must be synthesized from 1-(5-ethylthiophen-2-yl)ethan-1-one.

-

Hantzsch Thiazole Cyclization: Reaction of the synthesized α-bromoketone with thiourea to yield the final target compound.

This document provides a step-by-step protocol for each stage, complete with mechanistic insights, safety protocols, and characterization guidelines.

Synthesis Pathway and Mechanistic Insights

The overall synthetic pathway is depicted below. The process begins with the α-bromination of a suitable acetylated ethylthiophene, followed by the cyclization reaction.

Step 1: Synthesis of 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (Intermediate 2)

The initial step requires the synthesis of the α-bromoketone. This is typically achieved by the bromination of the corresponding ketone, 1-(5-ethylthiophen-2-yl)ethan-1-one (1 ), at the alpha-carbon position. The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine. Acetic acid is often used as a solvent as it facilitates the enolization.

Step 2: Hantzsch Thiazole Synthesis (Final Product 3)

This is the core cyclization step. The mechanism, as established by Hantzsch, begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in the α-bromoketone (2 ).[4][8] This SN2 reaction forms an isothiouronium salt intermediate. Subsequently, an intramolecular condensation occurs where one of the amino groups attacks the carbonyl carbon, followed by a dehydration step to form the five-membered thiazole ring. The aromaticity of the final thiazole product is a significant driving force for this dehydration.[8] The reaction is typically run in a protic solvent like ethanol and may require heating to proceed at a practical rate.[7] Upon completion, the initial product is often the hydrobromide salt, which is then neutralized with a weak base to precipitate the free amine product.[8]

Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1-(5-Ethylthiophen-2-yl)ethan-1-one | ≥97% | Commercially Available |

| Bromine (Br₂) | Reagent Grade | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Thiourea | ≥99% | Commercially Available |

| Ethanol (Absolute) | ACS Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Standard Glassware | - | - |

| Magnetic Stirrer with Hotplate | - | - |

| Rotary Evaporator | - | - |

| Büchner Funnel and Flask | - | - |

Workflow Visualization

A diagram illustrating the complete two-step synthesis workflow is provided below.

Caption: Workflow for the synthesis of the target compound.

Protocol for Step 1: Synthesis of 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (2)

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-(5-ethylthiophen-2-yl)ethan-1-one (1 ) (5.00 g, 32.4 mmol).

-

Dissolve the ketone in 30 mL of glacial acetic acid.

-

Cool the flask in an ice bath.

-